molecular formula C9H16ClNO2 B12547475 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

Katalognummer: B12547475
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: MMLLNOPINXUEQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methyl-2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with a 4.5-membered ring system (one 4-membered and one 5-membered ring sharing a single atom). Key structural attributes include:

  • 2-Oxa group: An oxygen atom in the 2-position of the spiro system.
  • 9-Aza group: A nitrogen atom at position 8.
  • 10-Methyl substituent: A methyl group at position 10.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

Eigenschaften

Molekularformel

C9H16ClNO2

Molekulargewicht

205.68 g/mol

IUPAC-Name

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-7-9(3-2-5-10-7)4-6-12-8(9)11;/h7,10H,2-6H2,1H3;1H

InChI-Schlüssel

MMLLNOPINXUEQC-UHFFFAOYSA-N

Kanonische SMILES

CC1C2(CCCN1)CCOC2=O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the synthesis of similar compounds has been achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process. For example, the use of Grubbs catalyst in olefin metathesis reactions has been explored for the synthesis of spirocyclic structures .

Analyse Chemischer Reaktionen

Types of Reactions

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Muscarinic Receptor Modulation

The compound has been investigated for its activity as a muscarinic receptor agonist, particularly targeting the M1 and M2 subtypes. Studies have shown that derivatives of spiro compounds can exhibit significant affinity for these receptors, which are implicated in cognitive functions and memory processes. For instance, a related compound demonstrated the ability to ameliorate scopolamine-induced memory impairment in animal models, suggesting potential therapeutic uses in treating Alzheimer's disease and other forms of dementia .

1.2 Pain Management

Research has highlighted the potential of 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one; hydrochloride in managing pain through modulation of fatty acid amide hydrolase (FAAH) activity. Compounds that inhibit FAAH have been associated with reduced pain responses, making this class of compounds promising for developing analgesics .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound and its analogs have revealed critical insights into how modifications to the molecular structure can enhance or diminish biological activity. For example, systematic alterations to the spiro framework have been shown to affect receptor selectivity and potency, providing a pathway for optimizing drug candidates for specific therapeutic targets .

Synthesis and Development

3.1 Synthetic Pathways

The synthesis of 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one; hydrochloride typically involves multi-step chemical reactions that include cyclization and functional group modifications. The synthetic routes are crucial for producing analogs with desired pharmacological profiles, enabling researchers to explore a diverse range of compounds within this chemical class .

3.2 Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Case Study 1: A study focusing on a derivative showed enhanced M1 receptor selectivity while maintaining low cholinergic side effects, indicating a favorable profile for cognitive enhancement without adverse reactions associated with traditional cholinergic drugs.
  • Case Study 2: Another investigation assessed the analgesic properties of a related compound in neuropathic pain models, demonstrating significant pain relief compared to controls, thus validating its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key structural differences and similarities with related spirocyclic compounds:

Compound Name Spiro System Heteroatoms (Positions) Substituents Molecular Weight (g/mol) Key Features Reference
10-Methyl-2-oxa-9-azaspiro[4.5]decan-1-one HCl [4.5] O (2), N (9) 10-CH₃ ~217.7 (calc.) Rigid bicyclic core, polar HCl salt N/A
8-Amino-1-azaspiro[4.5]decan-2-one HCl [4.5] N (1) 8-NH₂ 195.65 Amino group enhances basicity
2,8-Diazaspiro[4.5]decan-1-one HCl [4.5] N (2,8) None 190.67 Dual nitrogen sites for H-bonding
1-Oxa-8-azaspiro[4.5]decan-2-one HCl [4.5] O (1), N (8) None ~202.6 (calc.) Positional isomer of target compound
8-Ethoxycarbonyl-10-methyl-1,5-dioxa-9-azaspiro[5.5]undecane [5.5] O (1,5), N (9) 10-CH₃, 8-COOEt ~285.3 (calc.) Larger spiro system, ester functionalization
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl [4.5] N (2,7) 2-Ph 213.23 Aromatic substituent increases lipophilicity

Physicochemical Properties

  • Polarity : The 2-oxa group in the target compound increases polarity compared to diaza analogues (e.g., 2,8-diazaspiro[4.5]decan-1-one HCl), which may improve aqueous solubility .
  • Basicity: The 9-aza group (pKa ~8–9) is less basic than primary amines (e.g., 8-amino-1-azaspiro[4.5]decan-2-one HCl, pKa ~10) .

Biologische Aktivität

10-Methyl-2-oxa-9-azaspiro[4.5]decan-1-one; hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structural configuration is significant for its potential biological activities, particularly in pharmacological applications. The compound's molecular formula is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 169.22 g/mol .

Biological Activity Overview

Preliminary studies indicate that 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one; hydrochloride may exhibit various biological activities, particularly as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on fibroblast growth factor receptor 4 (FGFR4) and vanin-1, both of which play critical roles in cell signaling and metabolism. These interactions suggest potential therapeutic applications in conditions such as hepatocellular carcinoma and inflammatory diseases.

The compound's spiro structure enhances its rigidity and three-dimensional properties, allowing for specific interactions with biological targets. This unique configuration facilitates the binding to enzymes and receptors, potentially leading to inhibition of their activity, which is crucial in various therapeutic contexts.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an enzyme inhibitor. For instance, studies have shown that similar compounds exhibit significant inhibitory activity against bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. The dual inhibition of GyrB and ParE enzymes has been linked to potent antibacterial activity against multidrug-resistant strains .

The following table summarizes the inhibitory activities of related compounds against bacterial enzymes:

Compound NameIC50 (nM)MIC (µg/mL)Target Bacteria
JSF-2659<322 - 16E. coli, S. aureus
Type I Compounds<100<0.03125 - 0.25Gram-positive pathogens
10-Methyl-2-oxa-9-azaspiro[4.5]decan-1-one; hydrochlorideTBDTBDTBD

Note: TBD indicates that specific values for this compound are still under investigation.

Q & A

Q. Validation Steps :

  • Purity Analysis : Use HPLC with high-resolution columns (e.g., Chromolith®) to confirm >95% purity .
  • Mass Spectrometry : Confirm molecular weight (e.g., 266.77 g/mol for C14H19ClN2O) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to rule out byproducts.

How can crystallographic data contradictions (e.g., bond lengths vs. torsion angles) be resolved during structural refinement of this compound?

Advanced Research Question
Discrepancies in crystallographic data may arise from disordered atoms or twinning. Methodological approaches include:

  • SHELXL Refinement : Use least-squares Fourier methods with restraints on bond lengths and angles to stabilize refinement .
  • Cremer-Pople Parameters : Quantify ring puckering deviations using amplitude (θ) and phase (φ) coordinates for the spiro ring .
  • Twinned Data Handling : Employ SHELXTL to model twin laws and refine against high-resolution data .

Q. Example Workflow :

Collect data at <1.0 Å resolution.

Use SIR97 for initial structure solution .

Apply anisotropic displacement parameters for non-H atoms.

Validate using R-factor convergence (<5%) and residual electron density maps .

What computational methods are suitable for analyzing the conformational flexibility of the spiro ring system?

Advanced Research Question
The spiro ring’s puckering and conformational dynamics can be modeled via:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict ground-state conformation.
  • Molecular Dynamics (MD) : Simulate ring puckering transitions in solvent (e.g., water or DMSO) at 300 K .
  • Cremer-Pople Analysis : Calculate puckering amplitude (θ) and phase (φ) from crystallographic coordinates to compare with experimental data .

Q. Key Parameters :

Puckering ParameterValue (θ, φ)Significance
Spiro ring (C4.5)θ = 25°, φ = 90°Indicates "envelope" conformation
Heteroatom effectsΔθ < 5°Minimal distortion from O/N substitution

How can researchers address discrepancies in biological activity data across studies involving this compound?

Advanced Research Question
Contradictions in bioactivity (e.g., enzyme inhibition variability) may stem from:

  • Salt Form Purity : Ensure hydrochloride counterion stoichiometry (1:1 or 1:2) via titration .
  • Solvent Effects : Compare IC50 values in DMSO vs. aqueous buffers; adjust for solubility artifacts .
  • Metabolic Stability : Use LC-MS to track degradation products in cell-based assays .

Case Study :
If activity varies between batches:

Verify salt purity via chloride ion chromatography .

Re-test in standardized assay conditions (pH 7.4, 37°C).

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

What are the best practices for characterizing hydrochloride salt stability under storage conditions?

Basic Research Question
Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 25–100°C to detect hydrate formation .
  • X-ray Powder Diffraction (XRPD) : Compare fresh vs. aged samples for polymorphic shifts.
  • Hygroscopicity Testing : Store at 40°C/75% RH for 4 weeks; assess deliquescence via microscopy .

Q. Data Interpretation :

ConditionStability OutcomeReference
RT, desiccatedStable >12 months
40°C, humidDegradation >30%

How to differentiate this compound from structurally similar impurities (e.g., des-methyl analogs) during synthesis?

Advanced Research Question
Impurity profiling requires:

  • HRMS/MS : Identify fragment ions unique to the methyl group (e.g., m/z 58 for CH3N+) .
  • 2D NMR : Use NOESY to confirm spatial proximity of the 10-methyl group to adjacent protons .
  • Chiral Chromatography : Resolve enantiomers if asymmetric centers form during synthesis .

Example :
For a des-methyl impurity (MW 252.76 g/mol):

  • Retention time shift in C18 HPLC (Δt = 1.2 min) .
  • Distinctive ¹H NMR singlet at δ 2.15 (vs. δ 2.30 for target) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.